REACTION_SMILES
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[Br:16][CH2:17][CH2:18][O:19][c:20]1[c:21]([Cl:27])[cH:22][c:23]([Cl:26])[cH:24][cH:25]1.[CH2:30]1[O:31][CH2:32][CH2:33][CH2:34]1.[CH3:11][CH2:12][CH2:13][CH2:14][Li:15].[Cl-:28].[NH4+:29].[NH:1]1[C:2](=[O:10])[CH2:3][c:4]2[cH:5][cH:6][cH:7][cH:8][c:9]21>>[NH:1]1[C:2](=[O:10])[CH:3]([CH2:17][CH2:18][O:19][c:20]2[c:21]([Cl:27])[cH:22][c:23]([Cl:26])[cH:24][cH:25]2)[c:4]2[cH:5][cH:6][cH:7][cH:8][c:9]21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1ccc(OCCBr)c(Cl)c1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[NH4+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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O=C1Cc2ccccc2N1
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Name
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|
Type
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product
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Smiles
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O=C1Nc2ccccc2C1CCOc1ccc(Cl)cc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |